N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15N5O2S3 and its molecular weight is 417.52. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been synthesized and evaluated for their anticancer potential. For instance, imidazothiadiazole analogs showed promising cytotoxic results against breast cancer cell lines, indicating potential applications in cancer therapy (Sraa Abu-Melha, 2021). Similarly, thiazole derivatives demonstrated selective cytotoxicity against human lung adenocarcinoma cells, presenting another avenue for anticancer drug development (A. Evren et al., 2019).
Antimicrobial and Antifungal Applications
Novel thiazolidinone derivatives containing thieno[d]pyrimidine moieties have been prepared and shown to possess significant in vitro antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (I. H. El Azab & Sh. H. Abdel-Hafez, 2015). Another study synthesized thienopyrimidine linked rhodanine derivatives, which displayed antibacterial potency against E. coli and B. subtilis, and antifungal potency against A. flavus and C. albicans, highlighting their potential as antimicrobial and antifungal agents (Nagaraju Kerru et al., 2019).
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S3/c1-10-20-21-16(27-10)19-13(23)9-26-17-18-12-7-8-25-14(12)15(24)22(17)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCANWVOJHMGSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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